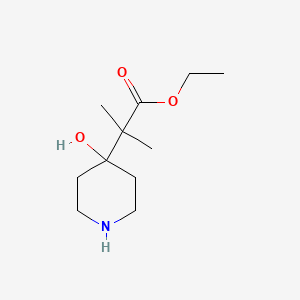

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate

Descripción

Propiedades

Fórmula molecular |

C11H21NO3 |

|---|---|

Peso molecular |

215.29 g/mol |

Nombre IUPAC |

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate |

InChI |

InChI=1S/C11H21NO3/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11/h12,14H,4-8H2,1-3H3 |

Clave InChI |

XZCPBQVUAKVYGO-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)(C)C1(CCNCC1)O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate

General Synthetic Route

The predominant and well-documented synthetic approach to Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate involves a nucleophilic substitution reaction between:

- 4-hydroxypiperidine (nucleophile)

- Ethyl 2-bromo-2-methylpropanoate (electrophile)

This reaction typically proceeds under mild to moderate conditions to afford the desired ester product with high efficiency and minimal by-product formation.

Reaction Scheme:

$$

\text{4-hydroxypiperidine} + \text{ethyl 2-bromo-2-methylpropanoate} \xrightarrow{\text{base, solvent}} \text{Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate}

$$

- Mechanism: The nucleophilic nitrogen atom of 4-hydroxypiperidine attacks the electrophilic carbon adjacent to the bromine in ethyl 2-bromo-2-methylpropanoate, displacing bromide ion and forming the substituted ester.

Reaction Conditions and Parameters

- Solvent: Commonly polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are used to facilitate nucleophilic substitution.

- Base: Mild bases (e.g., triethylamine or potassium carbonate) are employed to neutralize the hydrobromic acid generated and to maintain reaction progress.

- Temperature: Typically room temperature to reflux conditions (25–80°C), depending on scale and desired reaction rate.

- Reaction Time: Several hours (4–16 h) to ensure completion.

Alternative Synthetic Routes and Derivative Preparations

Synthesis of Hydrochloride Salt

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride can be prepared by treating the free base with hydrochloric acid, providing a more stable and crystalline salt form useful for research and pharmaceutical applications.

Related Piperidine Derivatives

Literature reports describe the synthesis of related compounds where the 4-hydroxypiperidine moiety is modified or protected, followed by alkylation with ethyl 2-bromo-2-methylpropanoate or similar electrophiles. These derivatives are synthesized via multi-step routes involving:

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1 | 4-hydroxypiperidine + ethyl 2-bromo-2-methylpropanoate | Nucleophilic substitution to form ester | Base and aprotic solvent used |

| 2 | Aqueous work-up | Removal of inorganic by-products | Typical wash with water |

| 3 | Purification (chromatography/recrystallization) | Isolation of pure compound | Ensures high purity |

| 4 | Optional: Treatment with HCl | Formation of hydrochloride salt | For stability and crystallinity |

Research Findings and Considerations

- The synthetic method is efficient, scalable, and yields high-purity products suitable for pharmaceutical research.

- The reaction is versatile and allows for further chemical modifications, such as hydrolysis, transesterification, or amidation, enabling the generation of analogs for biological testing.

- The presence of the 4-hydroxypiperidine ring is critical for biological activity, and its preservation during synthesis is essential.

- Further studies on reaction optimization, stereoselectivity, and scale-up have been reported in related piperidine ester syntheses, which may inform improvements for this compound.

Análisis De Reacciones Químicas

Reaction Conditions and Mechanism

-

Reagents : Ethyl 2-bromo-2-methylpropanoate, 4-hydroxypiperidine, base (e.g., sodium hydroxide).

-

Mechanism : The substitution occurs at the tertiary carbon of the ester, facilitated by the leaving group (Br⁻) and the nucleophilic oxygen from the piperidine.

Hydrolysis Reactions

The ester undergoes hydrolysis under both acidic and alkaline conditions to yield 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid .

Alkaline Hydrolysis

-

Conditions : Aqueous NaOH or KOH at elevated temperatures (50–60°C) .

-

Product : The carboxylic acid derivative, formed via cleavage of the ester bond .

Acidic Hydrolysis

-

Conditions : Dilute HCl or H₂SO₄.

-

Product : Similar to alkaline hydrolysis but may involve protonation steps.

| Reaction Type | Conditions | Product |

|---|---|---|

| Alkaline | NaOH/KOH, 50–60°C | 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid |

| Acidic | HCl/H₂SO₄, reflux | Same product as above |

Transesterification

While not explicitly detailed in the provided sources, esters like Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate can undergo transesterification with other alcohols (e.g., methanol, ethanol) under acidic or basic catalysis. This reaction replaces the ethyl group with another alkyl moiety, retaining the core piperidine structure.

Functional Group Reactivity

The compound contains a tertiary hydroxyl group within the piperidine ring, which may participate in:

-

Silylation : Protection of the hydroxyl group using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) under catalytic conditions, as observed in similar ester systems .

-

Nucleophilic Substitution : Potential for reactions with electrophiles, though steric hindrance around the tertiary carbon may reduce reactivity.

Analytical Characterization

Aplicaciones Científicas De Investigación

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit enzymes like IKKβ by forming stable hydrophobic interactions with the enzyme’s catalytic pocket . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately influencing biological processes such as inflammation and cell survival .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate and its analogs:

Key Observations:

- Hydroxypiperidin vs. This may enhance solubility but reduce blood-brain barrier permeability .

- Ester Group Commonality: All compounds share the ethyl 2-methylpropanoate moiety, which contributes to esterase-mediated metabolism. However, migration times in chromatography vary due to substituent effects on polarity .

Physicochemical Properties

- Polarity : The hydroxypiperidin group increases water solubility compared to clofibrate (LogP ~2.8 vs. ~3.5 for clofibrate) .

- Stability : Esters with aromatic substituents (e.g., clofibrate) may degrade via hydrolysis or photolysis, whereas the hydroxypiperidin group could confer oxidative instability .

Actividad Biológica

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate has the following chemical structure:

- Molecular Formula : C₁₃H₁₈N₂O₃

- CAS Number : 1132-61-2

- Molecular Weight : 250.29 g/mol

This compound features a piperidine moiety, which is known for various biological activities, including analgesic and anti-inflammatory effects.

1. Hypolipidemic Activity

Research indicates that derivatives of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate exhibit significant hypolipidemic effects. A study demonstrated that modifications to the compound resulted in enhanced cholesterol-lowering activities comparable to bezafibrate, a standard treatment for dyslipidemia. The potency of these derivatives was evaluated in animal models, showing effective reductions in total cholesterol and low-density lipoprotein (LDL) levels .

| Compound | Total Cholesterol Reduction (%) | LDL Reduction (%) |

|---|---|---|

| Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate | 47.4% | 40.9% |

| Bezafibrate | 48.6% | 45.0% |

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce edema in animal models, demonstrating a potential application in treating conditions like arthritis .

The biological activity of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate is largely attributed to its interaction with specific receptors and enzymes:

- Muscarinic Acetylcholine Receptors (mAChRs) : The compound has been shown to interact with mAChRs, which play a crucial role in mediating neurotransmission and modulating pain responses .

- Cytokine Inhibition : It inhibits the production of inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .

Case Study 1: Dyslipidemia Treatment

In a controlled study involving mice fed a high-fructose diet, administration of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate resulted in significant reductions in serum cholesterol levels after seven days of treatment. The study concluded that this compound could serve as an effective therapeutic agent for managing dyslipidemia .

Case Study 2: Inflammation Models

Another study evaluated the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. Results indicated a reduction in paw swelling comparable to standard anti-inflammatory medications, suggesting its potential utility in treating inflammatory conditions .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate) or enzymatic resolution ensures enantiopurity. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like enantiomeric excess (ee) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.